molecular formula C10H14BFN2O2 B13464700 3-Fluoropyrazin-2-ylboronic acid pinacol ester

3-Fluoropyrazin-2-ylboronic acid pinacol ester

Cat. No.: B13464700
M. Wt: 224.04 g/mol
InChI Key: PHZAUIDACWNUBT-UHFFFAOYSA-N
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Description

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom and a boronic ester group attached to a pyrazine ring, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves a multi-step process. One common method includes the reaction of 2-fluoropyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the boronic ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of pyrazine derivatives with reduced fluorine.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • tert-butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Uniqueness

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine stands out due to its unique combination of a fluorine atom and a boronic ester group attached to a pyrazine ring This structural arrangement provides distinct reactivity and stability, making it a valuable intermediate in various chemical processes

Properties

Molecular Formula

C10H14BFN2O2

Molecular Weight

224.04 g/mol

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-8(12)14-6-5-13-7/h5-6H,1-4H3

InChI Key

PHZAUIDACWNUBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2F

Origin of Product

United States

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